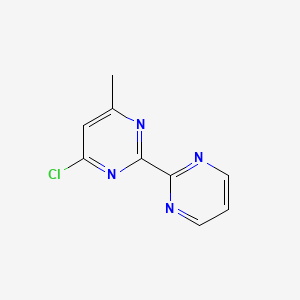

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

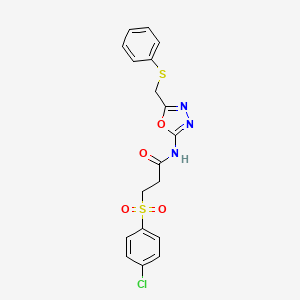

“4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine” is a chemical compound with the molecular weight of 205.65 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine” consists of a pyrimidine ring linked to a pyridine ring .Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine” are not detailed in the search results, a related compound, 2,4-Dichloro-6-methylpyrimidine, reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine” is a powder at room temperature . It has a molecular weight of 205.65 .Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

NF-κB and AP-1 Inhibitors

Some derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which can be synthesized from 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, have been recognized as NF-κB and AP-1 inhibitors . These compounds inhibit both IL-2 and IL-8 levels .

Anti-Fibrosis Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized from 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Novel Heterocyclic Compounds

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine can be used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye .

Biosensor for Protein Assay

The compound synthesized from 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine can be used as a biosensor for protein assay .

Synthesis of cis- and trans-Octahydropyrrolo[2,3]pyridine Derivatives

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine can be used in the synthesis of cis- and trans-octahydropyrrolo[2,3]pyridine derivatives .

Fungicides

Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines synthesized from 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine have been found to be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .

Antimicrobial, Antiviral, and Antitumor Activities

Pyrimidine derivatives, including 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, are known to exhibit diverse types of biological and pharmaceutical activities such as antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological compounds such as nucleotides. Therefore, it may interact with various biological targets .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting or activating biochemical pathways, or acting as structural analogs of natural substrates .

Biochemical Pathways

Given its pyrimidine core, it may potentially influence pathways involving pyrimidine metabolism .

Pharmacokinetics

The molecular weight of this compound is 20565 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.

Result of Action

As a pyrimidine derivative, it may potentially influence cellular processes involving pyrimidine metabolism .

properties

IUPAC Name |

4-chloro-6-methyl-2-pyrimidin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c1-6-5-7(10)14-9(13-6)8-11-3-2-4-12-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRZLGUVRPSCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=NC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid](/img/structure/B2785498.png)

![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2785500.png)

![ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate](/img/structure/B2785503.png)

![4-(4-Methyl-1,3-thiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2785514.png)

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)

![N-(4-methylphenyl)-4-{2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2785517.png)